

# Sulforhodamine 101: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Texas Red*

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This in-depth technical guide provides a comprehensive overview of the core properties and applications of Sulforhodamine 101 (SR101), a versatile fluorescent dye. This document summarizes its chemical and physical characteristics, details experimental protocols for its use in key applications, and provides visualizations of experimental workflows and spectroscopic principles.

## Core Properties of Sulforhodamine 101

Sulforhodamine 101 is a water-soluble, red fluorescent dye widely utilized in various biological and biomedical research applications. Its chemical and physical properties are summarized in the tables below, providing a quick reference for experimental design and execution.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	9-(2,4-Disulfophenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-ij']diquinolizin-18-ium inner salt	[1]
Molecular Formula	C <sub>31</sub> H <sub>30</sub> N <sub>2</sub> O <sub>7</sub> S <sub>2</sub>	[2][3]
Molecular Weight	606.71 g/mol	[1]
CAS Number	60311-02-6	[2]
Appearance	Solid	
Purity	≥95%	

## Spectroscopic Properties

Property	Value	Solvent/Conditions	Reference
Absorption Maximum (λ <sub>abs</sub> )	~586 nm	Water	
Emission Maximum (λ <sub>em</sub> )	~605 nm	Water	
Molar Extinction Coefficient (ε)	≥105,000 cm <sup>-1</sup> M <sup>-1</sup>	Ethanol (at 573-579 nm)	
Quantum Yield (Φ)	0.9	Ethanol	

## Solubility

Solvent	Solubility
Water	Soluble
Dimethyl sulfoxide (DMSO)	Soluble
Ethanol	Soluble
Methanol	1 mg/mL

Note: Specific quantitative data for pKa, photobleaching quantum yield, and LD50 are not readily available in the reviewed literature.

## Experimental Protocols

Sulforhodamine 101 is prominently used as a fluorescent marker for astrocytes in brain tissue and for total protein staining in flow cytometry. The following are detailed methodologies for these key applications.

### In Vivo Two-Photon Imaging of Cortical Astrocytes (Topical Application)

This protocol is adapted from established methods for labeling and imaging astrocytes in the rodent cortex.

Materials:

- Sulforhodamine 101 (SR101)
- Artificial cerebrospinal fluid (ACSF)
- Anesthetized rodent (e.g., mouse or rat)
- Surgical equipment for craniotomy
- Two-photon microscope

Procedure:

- Anesthetize the animal and secure its head in a stereotaxic frame.
- Perform a craniotomy over the brain region of interest, carefully removing the dura mater.
- Prepare a 100  $\mu\text{M}$  to 1 mM solution of SR101 in ACSF.
- Topically apply the SR101 solution to the exposed cortical surface for 5-20 minutes.
- After incubation, gently rinse the cortical surface with fresh ACSF to remove excess dye.
- To stabilize the preparation for imaging, cover the craniotomy with agarose and a glass coverslip.
- Proceed with in vivo two-photon imaging. Astrocytes and oligodendrocytes in the upper cortical layers should be brightly labeled.

## Staining of Astrocytes in Acute Brain Slices

This protocol describes the staining of astrocytes in freshly prepared brain slices.

Materials:

- Sulforhodamine 101 (SR101)
- Carbogenated artificial cerebrospinal fluid (ACSF)
- Acute brain slices

Procedure:

- Prepare acute brain slices from the region of interest.
- Incubate the slices in carbogenated ACSF containing 0.5–1  $\mu\text{M}$  SR101 for 20–30 minutes at 34–37°C.
- Transfer the slices to fresh, carbogenated ACSF for a washout period of 10-30 minutes to remove excess dye.
- Mount the slices in a recording chamber for imaging.

## Flow Cytometry for Total Cellular Protein Staining

This protocol outlines the use of Sulforhodamine 101 for the quantification of total cellular protein by flow cytometry.

Materials:

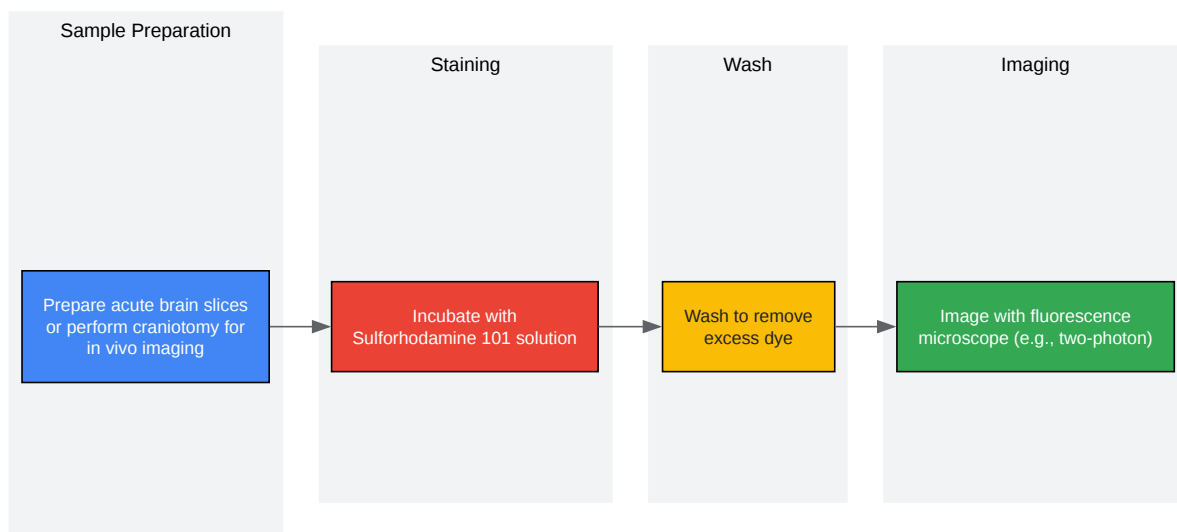
- Cell suspension
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 70% ethanol)
- Sulforhodamine 101 (SR101) staining solution (concentration to be optimized for cell type)
- Flow cytometer with appropriate laser and filters (e.g., 488 nm excitation and >600 nm emission)

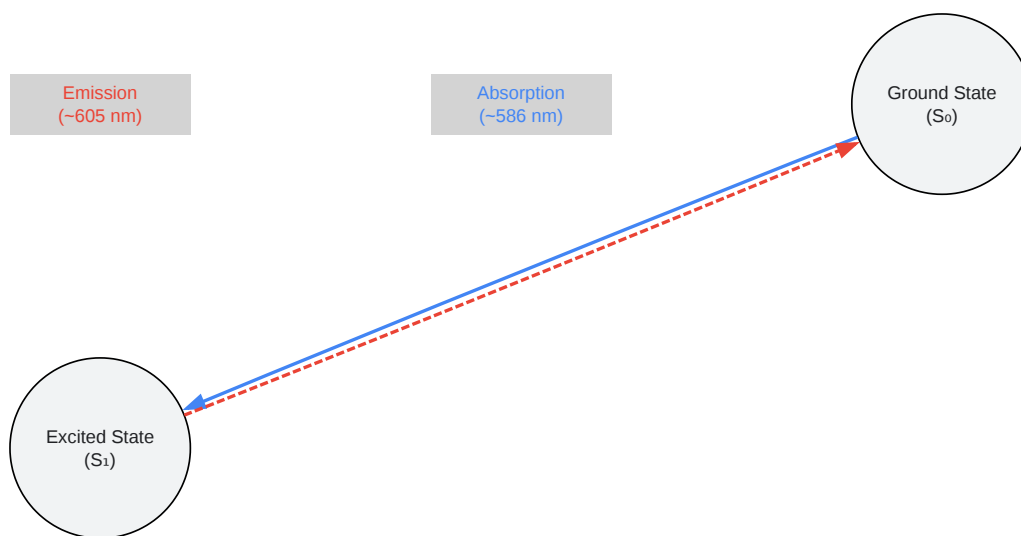
Procedure:

- Harvest and wash cells with PBS.
- Fix the cells in 70% ethanol on ice for at least 30 minutes.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cell pellet in the SR101 staining solution.
- Incubate for a predetermined optimal time at room temperature in the dark.
- Analyze the stained cells on a flow cytometer. The fluorescence intensity will be proportional to the total protein content.

## Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the fundamental principles of fluorescence.





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## References

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